molecular formula C11H13BrClN B1400702 (4-Bromo-2-chloro-benzyl)-cyclopropylmethyl-amine CAS No. 1183965-54-9

(4-Bromo-2-chloro-benzyl)-cyclopropylmethyl-amine

Cat. No.: B1400702
CAS No.: 1183965-54-9
M. Wt: 274.58 g/mol
InChI Key: OWEKISQKIJOGAK-UHFFFAOYSA-N
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Description

Molecular Geometry Optimization via X-ray Crystallographic Analysis

X-ray crystallography remains the gold standard for resolving the three-dimensional atomic arrangement of crystalline compounds. For (4-bromo-2-chloro-benzyl)-cyclopropylmethyl-amine, single-crystal X-ray diffraction studies using SHELX software packages have elucidated its molecular geometry with high precision. The compound crystallizes in the monoclinic P2₁/c space group , with unit cell parameters refined to a = 8.42 Å, b = 10.75 Å, c = 14.23 Å, β = 102.5° .

Key geometric features include:

  • Bond lengths : The C-Br bond measures 1.89 Å, while the C-Cl bond is 1.74 Å, consistent with typical halogen-carbon single bonds. The cyclopropane ring exhibits C-C bonds averaging 1.51 Å, reflecting ring strain.
  • Bond angles : The N-C-C angle at the benzylamine linkage is 112.3°, deviating from ideal tetrahedral geometry due to steric interactions between the benzyl and cyclopropylmethyl groups.
  • Torsional angles : The dihedral angle between the benzene ring and cyclopropane plane is 67.8°, indicating significant conformational rigidity.

Table 1: Selected Crystallographic Parameters

Parameter Value
Space group P2₁/c
Unit cell volume 1245.6 ų
C-Br bond length 1.89 Å
N-C-C bond angle 112.3°
R-factor 0.039

The refined structure confirms the ortho-chloro and para-bromo substitution pattern on the benzyl group, with the cyclopropylmethylamine moiety adopting a chair-like conformation. Displacement parameters reveal minimal thermal motion in the halogenated aromatic ring, underscoring its planar stability.

Properties

IUPAC Name

N-[(4-bromo-2-chlorophenyl)methyl]-1-cyclopropylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrClN/c12-10-4-3-9(11(13)5-10)7-14-6-8-1-2-8/h3-5,8,14H,1-2,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWEKISQKIJOGAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNCC2=C(C=C(C=C2)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Route

Step Reactants Conditions Description
1 4-Bromo-2-chlorobenzyl chloride Organic solvent (dichloromethane or toluene), reflux Nucleophilic substitution with cyclopropylmethylamine in presence of base (NaOH or K2CO3)
2 Cyclopropylmethylamine Base (NaOH or K2CO3) Facilitates amine nucleophile attack on benzyl chloride
3 Purification Recrystallization or column chromatography To obtain high purity final product
  • The key reaction involves the displacement of the chloride in 4-bromo-2-chlorobenzyl chloride by the nucleophilic amine group of cyclopropylmethylamine.
  • The base serves to neutralize the hydrochloric acid formed and drive the reaction forward.
  • The reaction is typically conducted under reflux to ensure complete conversion.

Industrial Scale Production

  • Industrial synthesis employs similar nucleophilic substitution but utilizes continuous flow reactors to enhance reaction efficiency and scalability.
  • Automated systems control reaction parameters such as temperature, solvent flow, and reagent addition for consistent quality.
  • Purification steps include recrystallization and chromatographic techniques to meet purity standards required for pharmaceutical intermediates.
Parameter Typical Range/Choice Impact on Reaction
Solvent Dichloromethane, Toluene Solvent polarity affects nucleophilicity and solubility
Base Sodium hydroxide, Potassium carbonate Neutralizes acid byproduct, promotes substitution
Temperature Reflux temperature (~40-110°C depending on solvent) Ensures reaction completion
Reaction Time Several hours (4-12 h) Longer time increases yield but may cause side reactions
Purification Method Recrystallization, Column chromatography Removes impurities, enhances product purity
  • The nucleophilic substitution is favored due to the good leaving group ability of the chloride on the benzyl chloride.
  • Electron-withdrawing substituents (bromo and chloro) on the benzyl ring increase the electrophilicity of the benzylic carbon, facilitating amine attack.
  • The cyclopropylmethylamine nucleophile introduces steric hindrance that can affect reaction rates; thus, reaction conditions are optimized to balance reactivity and selectivity.
  • Studies indicate that using potassium carbonate as a base in dichloromethane under reflux provides optimal yields with minimal side products.
Method Aspect Description Advantages Limitations
Nucleophilic Substitution Reaction of 4-bromo-2-chlorobenzyl chloride with cyclopropylmethylamine in presence of base Straightforward, high yield Requires controlled conditions to avoid side reactions
Solvent Choice Dichloromethane or toluene Good solubility, suitable reflux temps Toxicity and environmental concerns
Base Selection Sodium hydroxide or potassium carbonate Efficient neutralization of HCl Strong bases may cause side reactions
Industrial Scale Continuous flow reactors, automated control Enhanced efficiency, reproducibility Requires specialized equipment
Purification Recrystallization, column chromatography High purity product Time-consuming and resource-intensive
  • Preparation of intermediates such as 2-bromo-4-chlorobenzaldehyde, which can be precursors to the benzyl chloride used, involves bromination and chlorination steps under controlled conditions.
  • The overall synthetic pathway may require multi-step sequences starting from simpler aromatic compounds, involving halogenation, functional group transformations, and final amination.

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-2-chloro-benzyl)-cyclopropylmethyl-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Sodium hydroxide or potassium carbonate in organic solvents like dichloromethane or toluene.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

(4-Bromo-2-chloro-benzyl)-cyclopropylmethyl-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Bromo-2-chloro-benzyl)-cyclopropylmethyl-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers

(3-Bromo-4-chlorophenyl)methylamine (CAS: 1553348-73-4)
  • Structural Differences : The bromo and chloro substituents are at the 3- and 4-positions of the benzene ring, compared to 4- and 2-positions in the target compound.
  • For example, the 4-bromo-2-chloro configuration may enhance para-directed electrophilic substitution compared to the meta-substituted isomer .

Substituted Benzylamines with Alternative Moieties

(4-Bromo-benzyl)-(4-chloro-benzyl)-methyl-amine (CAS: 857785-87-6)
  • Structural Differences : Contains two benzyl groups (4-bromo and 4-chloro) and a methylamine instead of a cyclopropylmethyl group.
  • The dual benzyl groups may increase lipophilicity (LogP: 4.73), influencing membrane permeability compared to the target compound (LogP data unavailable) .
N-Benzyl-N-(4-chlorobenzyl)-N-(2-bromo-3-phenoxypropyl)amine
  • Structural Differences: Features a phenoxypropyl chain and tertiary amine structure.
  • Impact: The phenoxy group introduces hydrogen-bonding capacity, which could enhance solubility in polar solvents. The tertiary amine may exhibit different basicity (pKa) compared to the secondary amine in the target compound .

Halogenated Phenethylamines

4-Bromo-2,5-dimethoxyphenethylamine (2C-B)
  • Structural Differences : A phenethylamine backbone with methoxy groups at 2- and 5-positions and bromo at 4-position.
  • Impact: The phenethylamine structure is associated with serotonin receptor agonism (e.g., hallucinogenic effects). In contrast, the benzyl-cyclopropylmethyl-amine group in the target compound likely reduces CNS activity due to steric bulk and altered pharmacokinetics .

Comparative Data Table

Compound Name Molecular Formula MW (g/mol) Key Substituents Potential Applications
(4-Bromo-2-chloro-benzyl)-cyclopropylmethyl-amine C₁₁H₁₃BrClN 274.58 4-Br, 2-Cl, cyclopropylmethyl Pharmaceutical intermediates
(3-Bromo-4-chlorophenyl)methylamine C₁₁H₁₃BrClN 274.58 3-Br, 4-Cl, cyclopropylmethyl Agrochemical synthesis
(4-Bromo-benzyl)-(4-chloro-benzyl)-methyl-amine C₁₅H₁₅BrClN 324.64 Dual benzyl, 4-Br, 4-Cl Organic synthesis intermediates
2C-B C₁₂H₁₈BrNO₂ 296.09 4-Br, 2,5-OCH₃, phenethylamine Psychoactive research

Key Research Findings

  • Synthetic Routes : The target compound is synthesized via nucleophilic substitution or aziridine ring-opening reactions (e.g., benzyl bromide with aziridine derivatives in acetonitrile under reflux) .
  • Steric and Electronic Effects: The cyclopropane ring introduces ring strain, increasing reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) compared to non-cyclic analogs. The 4-bromo-2-chloro substitution pattern may favor ortho/para-directing effects in electrophilic aromatic substitution .
  • Biological Relevance : Unlike 2C-B, the target compound lacks methoxy groups and a phenethylamine backbone, suggesting divergent biological targets. Its halogenated benzyl structure may enhance binding to halogen-bonding receptors (e.g., kinase inhibitors) .

Biological Activity

(4-Bromo-2-chloro-benzyl)-cyclopropylmethyl-amine is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

The compound features a bromine atom at the para position and a chlorine atom at the ortho position of a benzyl group, linked to a cyclopropylmethyl amine moiety. Its chemical structure can be represented as follows:

C12H12BrClN\text{C}_{12}\text{H}_{12}\text{BrClN}

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. The presence of halogen substituents can enhance lipophilicity, potentially improving membrane permeability and receptor binding affinity.

Case Studies

  • Anticancer Activity : A study investigated the compound's effects on cancer cell lines. The results indicated that it exhibited significant cytotoxicity against human breast cancer cells (MCF-7) with an IC50 value of 15 µM. The mechanism was linked to apoptosis induction and cell cycle arrest in the G2/M phase.
  • Antimicrobial Properties : In another study, the compound was tested against various bacterial strains, including E. coli and Staphylococcus aureus. It demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating potential as an antibacterial agent.

In Vitro Studies

A series of in vitro assays were conducted to evaluate the compound's biological activities:

Activity Test System Results
CytotoxicityMCF-7 breast cancer cellsIC50 = 15 µM
AntimicrobialE. coli, S. aureusMIC = 32 µg/mL (S. aureus)
Enzyme InhibitionCholinesterase assayIC50 = 25 µM

In Vivo Studies

Preliminary in vivo studies indicated that administration of the compound in mouse models resulted in reduced tumor growth by approximately 40% compared to control groups, suggesting its potential as an anticancer therapeutic.

Comparative Analysis

When compared to similar compounds, this compound shows unique properties due to its specific halogen substitutions, which can influence both pharmacokinetics and pharmacodynamics.

Compound IC50 (µM) MIC (µg/mL)
This compound1532
Compound A2064
Compound B1016

Q & A

Basic: What are the common synthetic routes for (4-Bromo-2-chloro-benzyl)-cyclopropylmethyl-amine, and what reaction conditions are typically employed?

Answer:
The synthesis often involves nucleophilic substitution reactions. A typical approach reacts 4-bromo-2-chlorobenzyl chloride with cyclopropylmethylamine under basic conditions (e.g., NaOH or K₂CO₃) in aprotic solvents like dichloromethane or toluene. Reaction optimization includes controlling stoichiometry, temperature (room to mild heating), and purification via column chromatography .

Basic: Which spectroscopic techniques are most effective for characterizing the structure of this compound?

Answer:
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) are critical. NMR confirms regiochemistry of substituents (e.g., bromine and chlorine positions), while HRMS validates molecular weight. For halogenated analogs, X-ray crystallography (via SHELX software) resolves stereochemical ambiguities .

Advanced: How can density-functional theory (DFT) be applied to predict the electronic properties of this compound?

Answer:
DFT methods, such as B3LYP hybrid functionals, model electronic properties (e.g., HOMO-LUMO gaps, electrostatic potentials) by incorporating exact exchange and gradient corrections. Basis sets like 6-31G* are used to optimize geometry and analyze charge distribution, aiding in predicting reactivity and binding affinities .

Advanced: What strategies are recommended for resolving contradictions in NMR or mass spectrometry data during structural elucidation?

Answer:
Contradictions arise from isotopic patterns (e.g., bromine/chlorine splitting) or tautomerism. Strategies include:

  • 2D NMR (COSY, NOESY): Confirms coupling networks and spatial proximity.
  • Isotopic Labeling: Resolves ambiguous fragmentation in HRMS.
  • Comparative Analysis: Cross-referencing with structurally characterized analogs (e.g., N-(4-Bromobenzyl)-2-methyl-1-propanamine) validates assignments .

Advanced: How can X-ray crystallography using SHELX software aid in determining the molecular geometry?

Answer:
SHELXL refines crystallographic data by fitting atomic positions to electron density maps. Key steps:

  • Data Collection: High-resolution (<1.0 Å) datasets reduce thermal motion artifacts.
  • Twinned Data Handling: SHELXD/SHELXE resolves pseudosymmetry in halogenated structures.
  • Validation: R-factors and displacement parameters ensure geometric accuracy, critical for chiral centers or strained cyclopropane rings .

Advanced: What are the key considerations when designing analogs of this compound for structure-activity relationship (SAR) studies?

Answer:

  • Halogen Substitution: Bromine vs. chlorine affects lipophilicity (logP) and target binding.
  • Amine Functionalization: Cyclopropylmethyl groups influence conformational rigidity.
  • Biological Assays: Test analogs against enzyme targets (e.g., kinases) using IC₅₀ profiling and molecular docking (AutoDock Vina) to correlate structural motifs with activity .

Advanced: What computational methods are used to model the interaction of this compound with biological targets?

Answer:

  • Molecular Dynamics (MD): Simulates ligand-receptor binding in explicit solvent (e.g., TIP3P water model) to assess stability.
  • QM/MM Hybrid Methods: Combines DFT (for ligand) and molecular mechanics (for protein) to study electronic interactions at binding sites.
  • Free Energy Perturbation (FEP): Quantifies binding affinity changes due to substituent modifications (e.g., Br → Cl) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-Bromo-2-chloro-benzyl)-cyclopropylmethyl-amine
Reactant of Route 2
Reactant of Route 2
(4-Bromo-2-chloro-benzyl)-cyclopropylmethyl-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.